
Diethyl N-(2-methylphenyl)phosphoramidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl N-(2-methylphenyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group
Vorbereitungsmethoden
The synthesis of Diethyl N-(2-methylphenyl)phosphoramidate can be achieved through several synthetic routes. One common method involves the reaction of diethyl phosphoramidate with 2-methylphenylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve large-scale reactions in specialized reactors to maintain consistency and yield.
Analyse Chemischer Reaktionen
Diethyl N-(2-methylphenyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphoramidate oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphoramidate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diethyl N-(2-methylphenyl)phosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphoramidate derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Wirkmechanismus
The mechanism of action of Diethyl N-(2-methylphenyl)phosphoramidate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making it a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Diethyl N-(2-methylphenyl)phosphoramidate can be compared with other similar compounds such as diethyl phosphoramidate and diethyl N-phenylphosphoramidate. While these compounds share similar structural features, this compound is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical properties and reactivity .
Similar compounds include:
- Diethyl phosphoramidate
- Diethyl N-phenylphosphoramidate
- Diethyl N-(4-methylphenyl)phosphoramidate
These compounds differ in their substituents on the phosphoramidate group, leading to variations in their chemical behavior and applications.
Eigenschaften
CAS-Nummer |
78504-35-5 |
|---|---|
Molekularformel |
C11H18NO3P |
Molekulargewicht |
243.24 g/mol |
IUPAC-Name |
N-diethoxyphosphoryl-2-methylaniline |
InChI |
InChI=1S/C11H18NO3P/c1-4-14-16(13,15-5-2)12-11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
PJGXRQVGCGHZPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(NC1=CC=CC=C1C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Aminobenzoic acid--2-[(prop-2-en-1-yl)oxy]ethan-1-ol (1/1)](/img/structure/B14447999.png)
![2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14448002.png)


![oxalic acid;N-phenyl-N-[2-[3-(2-phenylethyl)-1,3-diazinan-1-yl]ethyl]propanamide](/img/structure/B14448033.png)
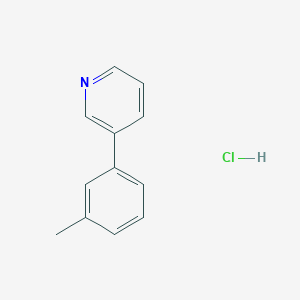
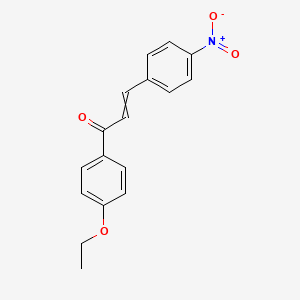
![1-[(2,5-Dimethylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448061.png)
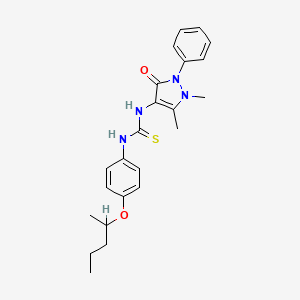
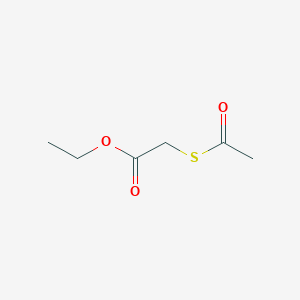
![Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-nitro-](/img/structure/B14448083.png)
![N,N'-[Oxydi(4,1-phenylene)]dioctadecanamide](/img/structure/B14448084.png)
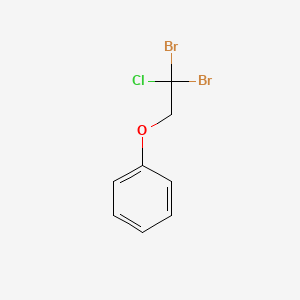
![(2S)-2-[(3,5-dinitrobenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B14448092.png)
